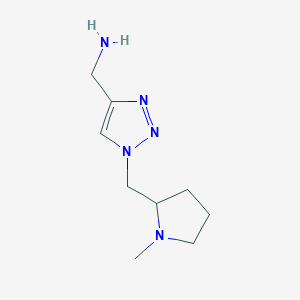
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1-FE-3-PZ-1H-PZ-4-CAL) is an organic compound that is used in the synthesis of various pharmaceuticals, including those used to treat cancer and neurological disorders. This compound has been studied extensively for its potential applications in the fields of medicine, biochemistry, and biology.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure analysis of pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. These reactions yield compounds with distinct dihedral angles between the pyrazole and fluoro-substituted rings, contributing to their structural uniqueness and potential applications in various fields of research, such as material science and pharmaceuticals (Loh et al., 2013).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are significant for pharmaceutical research. For instance, the synthesis of heteroaryl pyrazole derivatives and their subsequent reaction with chitosan to form Schiff bases have shown varied antimicrobial activities against both gram-negative and gram-positive bacteria, as well as fungi. This demonstrates the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Heterocyclic Chemistry and Drug Development
The use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor in the synthesis of novel heterocycles illustrates the versatility of pyrazole derivatives in heterocyclic chemistry. These compounds, obtained through facile reactions with various hydrazides, have potential applications in drug development and synthetic organic chemistry (Baashen et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives, particularly those synthesized from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, have been investigated for their high-fluorescence intensity, making them suitable candidates as emitters for organic light-emitting diodes. This research area explores the influence of fluorine-containing substituents on the optical properties of the compounds, which is crucial for the development of advanced OLED materials (Szlachcic et al., 2017).
properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKARPDZNLCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















